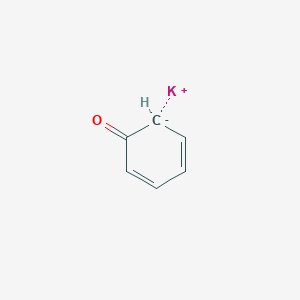

Potassium;cyclohexa-2,4-dien-1-one

Description

Structural Evolution of Potassium Phenolate Complexes

Potassium phenolate (C₆H₅KO) has served as a foundational system for studying metal–arene interactions. Early crystallographic work revealed its propensity to form polymeric structures. For example, potassium phenolate–phenol adducts crystallize in space groups Abm2 and Pbca, with potassium ions residing in distorted octahedral environments coordinated by five oxygen atoms and one phenyl ring. The zigzag chains [K–O–(PhOH)ₙ] observed in these structures highlight the role of hydrogen bonding in stabilizing extended networks, with O···O distances as short as 2.48 Å.

A landmark study of crown ether complexes demonstrated how macrocyclic ligands modulate potassium coordination. In the 1:1:1 complex of dicyclohexano-18-crown-6 with potassium phenoxide, the cation occupies the crown’s cavity, bonded to six ether oxygens and two phenoxide groups. This arrangement creates a hydrogen-bonded chain (K⁺···O–H···O⁻···K⁺), where the phenoxide acts as both a σ-donor and π-acceptor. Table 1 summarizes key structural parameters.

Table 1: Crystallographic Data for Potassium Phenolate Complexes

Historical Milestones in Cyclohexadienone Chemistry

The reactivity of cyclohexa-2,4-dien-1-one derivatives gained attention in the 1970s with the discovery of Meisenheimer complexes. For instance, 1,3,5-trinitrobenzene (TNB) reacts with potassium phenoxide in dimethyl sulfoxide to form a σ-complex where bonding occurs at the para carbon of TNB. NMR studies (¹H δ 8.69 ppm for Hα, δ 6.37 ppm for Hβ) confirmed the adduct’s structure and revealed subsequent displacement reactions involving methoxide and phenoxide ligands.

Synthetic methodologies have also evolved. A 98% yield of potassium phenoxide is achievable via reaction of phenol with KOH in water:

$$ \text{PhOH + KOH → PhOK + H₂O} $$

This straightforward protocol contrasts with the intricate synthesis of nitro-substituted derivatives, such as 5-[(nitrophenyl)diazenyl]salicylates, where tautomerism is governed by nitro group positioning.

Significance of Tautomeric Equilibria in Modern Coordination Chemistry

Tautomeric equilibria in potassium complexes are sensitive to electronic and steric factors. In 5-[(4-nitrophenyl)diazenyl]salicylate, the phenolic proton shifts toward the carboxylate group, yielding an intermediate tautomer with a short O···O distance (2.47 Å). Quantum calculations attribute this to resonance stabilization by the nitro group, which enhances the acidity of the phenolic –OH (Fig. 1).

Fig. 1: Tautomeric Forms in 4-Nitro-Substituted Salicylate

$$

\text{Phenol–carboxylate} \leftrightarrow \text{Phenolate–carboxylic acid}

$$

Key: Stabilization via nitro group resonance.

In contrast, 2-nitro derivatives favor the phenol–carboxylate form due to reduced conjugation. These findings underscore the role of substituents in modulating tautomeric states, with implications for catalyst design and supramolecular assembly.

Properties

IUPAC Name |

potassium;cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O.K/c7-6-4-2-1-3-5-6;/h1-5H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQYYTOLRKECEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=CC1=O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis Applications

Cycloaddition Reactions

Cyclohexa-2,4-dienones are versatile intermediates in organic synthesis. They can undergo various cycloaddition reactions, particularly with electron-deficient partners. For instance, recent studies have shown that cyclohexa-2,4-dienones can react via a - cycloaddition mechanism to produce functionalized bicyclo[2.2.2]octenones, which are valuable in the synthesis of complex organic molecules .

Diels-Alder Reactions

The Diels-Alder reaction is another significant application where cyclohexa-2,4-dienones serve as diene components. These reactions are crucial for constructing cyclic compounds with high stereochemical control. For example, bridged regioselectivity has been observed in intramolecular Diels-Alder reactions involving 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones, leading to the formation of complex cyclic structures .

Biological and Medicinal Applications

Antiproliferative Activity

Research has demonstrated that derivatives of cyclohexa-2,4-dien-1-one exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the cytotoxicity of these compounds using the MTT assay and flow cytometry techniques to assess apoptosis mechanisms. Notably, certain derivatives showed enhanced bioactivity correlated with specific structural modifications, indicating their potential as novel antineoplastic agents .

Mechanisms of Action

The mechanisms by which these compounds exert their anticancer effects often involve the induction of reactive oxygen species (ROS) and activation of apoptotic pathways. For instance, one study highlighted that a specific derivative induced apoptosis in human melanoma cells through caspase activation and PARP cleavage . This suggests that cyclohexa-2,4-dienones could be further explored for their therapeutic potential in oncology.

Photochemical Applications

Cyclohexa-2,4-dienones have also been investigated for their photochemical properties. Under UV or visible light irradiation, these compounds can undergo cleavage and condensation reactions to yield bis-amides with diene moieties. This property opens avenues for their use in photochemical applications where light-induced reactions are advantageous .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Anticancer Efficacy

A detailed study assessed the cytotoxic effects of a series of cyclohexa-2,4-dienone derivatives on human cancer cell lines including melanoma and breast cancer cells. The study utilized both MTT assays and flow cytometry to determine cell viability and apoptotic markers. Results indicated that specific modifications to the cyclohexadienone structure significantly enhanced cytotoxicity compared to unmodified compounds .

Case Study 2: Synthetic Methodology Development

In another investigation focusing on synthetic methodologies, researchers developed a new enantioselective synthesis route for cyclohexa-2,4-dienones using chiral auxiliaries. This method demonstrated high yields and selectivity for the desired stereoisomers, showcasing the utility of these compounds in creating complex organic architectures .

Comparison with Similar Compounds

Key Observations :

- Ionic derivatives like the potassium salt likely exhibit higher thermal stability due to metal coordination, though experimental data are lacking.

- Substituted derivatives (e.g., bromo, nitro, or thiophenyl groups) show elevated melting points compared to the parent compound, attributed to enhanced intermolecular interactions .

Tautomerization and Catalytic Behavior

- Cyclohexa-2,4-dien-1-one: Undergoes zeolite-mediated tautomerization from phenol with a 23–27 kJ/mol energy barrier. The non-planar configuration is 8 kJ/mol more stable than the co-planar form .

Optical and Electronic Properties

- Nemorosic Acid : A cyclohexa-2,4-dien-1-one derivative with a 6S,8S,28S configuration ([α]D = −5.34°), exhibits a negative Cotton effect at 340 nm, contrasting with racemic lupulone derivatives ([α]D = 0) .

- Potassium Salt: No optical activity is reported, suggesting its use in non-stereoselective applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Potassium;cyclohexa-2,4-dien-1-one, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via combustion of 2,5-dimethylfuran (DMF), where termination reactions of resonantly stabilized radicals (e.g., R4C6H7O) with hydrogen atoms yield cyclohexa-2,4-dien-1-one, which may subsequently form potassium salts . Key parameters include temperature control (pyrolysis vs. oxidative conditions), reactant stoichiometry, and quenching methods to stabilize the reactive intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) is critical for identifying C=O (1670–1685 cm⁻¹) and C=C (1636 cm⁻¹) stretching modes, as observed in related cyclohexadienones . X-ray crystallography (using SHELXL or WinGX/ORTEP) is recommended for resolving bond lengths and angles, particularly for potassium coordination environments .

Q. How does solvent polarity influence the stability of this compound?

- Methodological Answer : Stability is enhanced in non-polar solvents (e.g., cyclohexane) due to reduced keto-enol tautomerization. Polar solvents may promote decomposition via hydrolysis or oxidation. Stability assays should include UV-Vis monitoring of absorbance peaks at 270–300 nm (characteristic of conjugated dienones) under varying solvent conditions .

Advanced Research Questions

Q. How can computational methods resolve electronic structure ambiguities in cyclohexa-2,4-dien-1-one derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model resonance stabilization and charge distribution. For example, computational studies show that enol forms of cyclohexadienones are stabilized by resonance, with Mulliken charges on the carbonyl oxygen aiding in predicting reactivity toward potassium ion coordination .

Q. What strategies address discrepancies in crystallographic refinement data for this compound?

- Methodological Answer : Use dual software validation: SHELXL for high-resolution refinement and WinGX for metric analysis and packing visualization. Discrepancies in anisotropic displacement parameters (ADPs) may arise from twinning; employ the TWIN/BASF commands in SHELXL or compare R-factor convergence across multiple refinement cycles .

Q. How to elucidate decomposition pathways of this compound under oxidative conditions?

- Methodological Answer : Shock tube experiments coupled with GC-MS can identify primary decomposition products (e.g., cyclohex-2-en-1-one). Kinetic modeling (e.g., using CHEMKIN) should incorporate radical termination reactions (e.g., R4C6H7O + H → cyclohexadienone) and secondary mechanisms for fragment ion tracking .

Q. What experimental approaches validate conflicting vibrational spectra assignments for cyclohexadienones?

- Methodological Answer : Isotopic labeling (e.g., ¹³C=O substitution) combined with time-resolved IR (TRIR) can distinguish overlapping C=O and C=C modes. For example, brominated derivatives exhibit frequency shifts (e.g., 1675–1685 cm⁻¹), aiding in peak assignment .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.